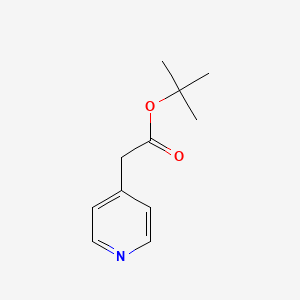

tert-Butyl 2-(pyridin-4-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-pyridin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMCVWPUMALJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459771 | |

| Record name | tert-Butyl 2-(pyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79757-20-3 | |

| Record name | tert-Butyl 2-(pyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 2-(pyridin-4-yl)acetate chemical properties

An In-depth Technical Guide to tert-Butyl 2-(pyridin-4-yl)acetate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 79757-20-3), a pivotal building block in contemporary organic synthesis and medicinal chemistry. We will delve into its core chemical properties, explore robust synthetic methodologies with an emphasis on the rationale behind procedural choices, analyze its reactivity, and discuss its applications in the development of novel therapeutics and materials.

Core Molecular Profile and Physicochemical Properties

This compound is an organic compound featuring a pyridine ring substituted at the 4-position with a tert-butyl protected acetate group.[1] This structure is of significant interest to researchers as it combines the versatile reactivity of the pyridine heterocycle with a carboxylic acid moiety masked by a sterically hindered tert-butyl group. This protecting group is stable under a variety of reaction conditions but can be selectively removed under acidic conditions, making it an invaluable tool in multi-step synthesis.[1]

The compound typically presents as a yellow to brown liquid under standard conditions.[1] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 79757-20-3 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Yellow to brown liquid | [1] |

| SMILES | CC(C)(C)OC(=O)CC1=CC=NC=C1 | [1] |

| InChI Key | ODMCVWPUMALJPO-UHFFFAOYSA-N | [1] |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis Methodology: Fischer-Speier Esterification

Several routes exist for the synthesis of this compound, including palladium-catalyzed Heck reactions and nucleophilic substitutions.[1] However, a common and scalable approach is the direct acid-catalyzed esterification (Fischer-Speier esterification) of 4-pyridylacetic acid with a tert-butylating agent. The following protocol provides a self-validating system for its synthesis.

Experimental Protocol: Synthesis via Esterification

Objective: To synthesize this compound from 4-pyridylacetic acid hydrochloride.

Rationale: 4-Pyridylacetic acid hydrochloride is often used as the starting material due to its enhanced stability and ease of handling compared to the free acid.[] The tert-butyl ester is introduced using an excess of a suitable reagent like tert-butanol with a strong acid catalyst. The tert-butyl group is specifically chosen for its utility as a robust protecting group that can be cleaved under specific acidic conditions without affecting other sensitive functional groups.

Materials:

-

4-Pyridylacetic acid hydrochloride

-

tert-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask charged with a magnetic stir bar, add 4-pyridylacetic acid hydrochloride (1.0 eq). Suspend the solid in an excess of tert-butanol (10-20 eq), which acts as both the reagent and a solvent.

-

Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring suspension. The acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tert-butanol.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

-

Work-up and Neutralization: After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to a beaker containing crushed ice and saturated sodium bicarbonate solution. This step is critical to neutralize the sulfuric acid catalyst and any unreacted 4-pyridylacetic acid.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layers are combined. DCM is chosen for its immiscibility with water and its ability to effectively dissolve the target ester.

-

Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay between the pyridine ring and the tert-butyl ester group. This dual functionality allows for a range of chemical transformations, making it a versatile synthetic intermediate.

-

Ester Hydrolysis: The most significant reaction is the hydrolysis of the tert-butyl ester. This is typically achieved under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield pyridin-4-ylacetic acid and isobutene. This deprotection strategy is fundamental to its role as a masked carboxylic acid.[1] The steric hindrance of the tert-butyl group provides stability against many nucleophiles and bases, allowing for selective reactions at other positions of the molecule before its removal.

-

Nucleophilic Substitution: The acetate group can be displaced by strong nucleophiles, such as amines, to form the corresponding amides. This reaction often requires activation of the carbonyl group.

-

Pyridine Ring Chemistry: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. It can also act as a ligand to coordinate with metal ions, which is leveraged in catalysis. For example, its coordination with palladium has been explored to enhance efficiencies in cross-coupling reactions.[1]

Key Reactivity Pathways

Caption: Major reaction pathways of this compound.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile building block, particularly within the pharmaceutical industry.[5]

-

Medicinal Chemistry: The pyridylacetic acid scaffold is a key component in numerous bioactive molecules.[5] By using the tert-butyl protected form, medicinal chemists can perform complex modifications on other parts of a molecule without interference from the carboxylic acid. It has been utilized in the synthesis of:

-

Acetylcholinesterase (AChE) Inhibitors: Derivatives have shown potential in inhibiting AChE, an enzyme linked to Alzheimer's disease.[1]

-

Antimicrobial and Anticancer Agents: The pyridine moiety is a common feature in many antimicrobial and anticancer compounds, and this reagent serves as a key precursor in their synthesis.[1]

-

-

Organic Synthesis: Beyond drug discovery, it serves as a valuable intermediate for creating more complex substituted pyridine derivatives.[1] The ability to unmask the carboxylic acid at a late stage in a synthetic sequence is a powerful strategic tool.

-

Materials Science: The compound can be incorporated into polymer structures to introduce specific functionalities, such as metal-binding sites or pH-responsive elements.[1]

Spectroscopic and Analytical Data

Characterization of this compound is typically performed using standard spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the α-protons of the pyridine ring (δ ~8.5 ppm), β-protons of the pyridine ring (δ ~7.2 ppm), the methylene protons (CH₂) adjacent to the carbonyl (δ ~3.6 ppm), and a characteristic singlet for the nine equivalent protons of the tert-butyl group (δ ~1.4 ppm). |

| ¹³C NMR | Resonances for the pyridine carbons (δ ~124-150 ppm), the carbonyl carbon of the ester (δ ~170 ppm), the quaternary carbon of the tert-butyl group (δ ~81 ppm), the methylene carbon (δ ~40 ppm), and the methyl carbons of the tert-butyl group (δ ~28 ppm). |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 193.[1] A prominent fragment ion at m/z 137, corresponding to the loss of the tert-butyl group ([M-56]⁺).[1] |

| IR Spectroscopy | A strong absorption band around 1730 cm⁻¹ characteristic of the C=O stretch of the ester. Bands corresponding to C-N and C=C stretching from the pyridine ring. |

References

-

National Center for Biotechnology Information. (n.d.). tert-butyl 2-piperidin-4-ylacetate. PubChem. Retrieved from [Link]

-

Bull, J. A., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PubMed Central. Retrieved from [Link]

Sources

tert-Butyl 2-(pyridin-4-yl)acetate synthesis pathways

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-(pyridin-4-yl)acetate

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal building block in contemporary drug discovery and development, serving as a key intermediate in the synthesis of various pharmacologically active molecules.[1] The presence of a sterically demanding tert-butyl ester provides a robust protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions, while the pyridinyl moiety offers a versatile handle for further chemical modification. However, the synthesis of this compound is not trivial, primarily due to the steric hindrance of the tert-butyl group and the propensity of the corresponding alcohol, tert-butanol, to undergo dehydration under typical acidic esterification conditions.[2][3] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Introduction: The Synthetic Challenge

The direct esterification of a carboxylic acid with a tertiary alcohol like tert-butanol is notoriously challenging. The classical Fischer-Speier esterification, which relies on a mineral acid catalyst, often leads to low yields of the desired tertiary ester. The primary competing side reaction is the acid-catalyzed E1 elimination of water from the protonated alcohol, which rapidly forms isobutylene.[3] Consequently, successful synthesis requires carefully chosen methodologies that either circumvent these harsh acidic conditions or utilize highly efficient coupling agents to favor the desired nucleophilic attack. This guide will explore three primary strategies to overcome these challenges.

Strategic Synthesis Pathways

The selection of a synthetic pathway depends on factors such as scale, reagent availability, required purity, and the chemist's tolerance for multi-step procedures. We will dissect three validated approaches: Direct Esterification with Specialized Catalysts, Acylation via an Activated Carboxylic Acid Intermediate, and a Modern Three-Component Coupling approach.

Diagram: Overview of Synthetic Strategies

Caption: Major synthetic routes to this compound.

Pathway 1: Direct Esterification of 4-Pyridylacetic Acid

This approach is the most atom-economical but requires careful control of reaction conditions to suppress the dehydration of tert-butanol. The key to success lies in the choice of catalyst.

Mechanistic Consideration: Esterification vs. Elimination

Under strong acid catalysis (e.g., H₂SO₄), tert-butanol is readily protonated, forming a good leaving group (water). The subsequent loss of water generates a stable tertiary carbocation. While this carbocation can be trapped by the carboxylate nucleophile to form the ester (a key step in the Sₙ1 mechanism for esterification), it more readily loses a proton to form isobutylene gas, an irreversible process that drives the reaction away from the desired product.

Diagram: Competing Reaction Mechanisms

Caption: Acid-catalyzed reaction pathways for tert-butanol.

Catalyst Selection & Rationale

To mitigate isobutylene formation, catalysts that promote esterification without providing excessive Brønsted acidity are preferred.

-

Solid Acid Catalysts : Reusable catalysts like ion-exchange resins (e.g., Dowex 50Wx8) or clays (e.g., Montmorillonite K-10) confine the acidic sites, which can reduce the rate of the competing elimination reaction that often benefits from a homogeneous acidic environment.[3][4]

-

Activating Agents : 4-(Dimethylamino)pyridine (DMAP) is an excellent nucleophilic catalyst for esterifications, particularly with sterically hindered alcohols.[5] It operates by forming a highly reactive N-acylpyridinium intermediate with an acid anhydride, which is then readily attacked by the alcohol.

Experimental Protocol: DMAP-Catalyzed Esterification

This protocol is adapted from methodologies for esterifying sterically hindered alcohols.[5]

-

Reagent Setup : In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 4-pyridylacetic acid hydrochloride (1.0 eq), di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq), and DMAP (0.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF, ~0.2 M).

-

Reaction Initiation : Add tert-butanol (3.0 eq) to the suspension. The large excess of the alcohol helps to drive the equilibrium towards the product.

-

Reaction Conditions : Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up : Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and neutralize the hydrochloride salt) and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Pathway 2: Acylation via Activated 4-Pyridylacetyl Chloride

This classic and robust two-step method involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with tert-butanol. This pathway avoids the harsh acidic conditions that promote dehydration.

Workflow Diagram

Caption: Experimental workflow for the acyl chloride pathway.

Experimental Protocol

Step A: Synthesis of 4-Pyridylacetyl Chloride

-

Reagent Setup : Suspend 4-pyridylacetic acid hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.5 M) in a flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ fumes).

-

Activation : Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

-

Reaction : Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until gas evolution ceases and the solution becomes clear.

-

Isolation : Cool the reaction mixture and remove all volatile components under reduced pressure to obtain the crude 4-pyridylacetyl chloride hydrochloride, which is typically used immediately in the next step without further purification.

Step B: Esterification with tert-Butanol

-

Reagent Setup : Dissolve the crude acyl chloride from Step A in anhydrous DCM (~0.5 M) and cool to 0 °C in an ice bath under an inert atmosphere.

-

Addition : In a separate flask, prepare a solution of tert-butanol (1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 2.5 eq) in anhydrous DCM. Add this solution dropwise to the acyl chloride solution. The base is critical to neutralize the HCl generated and the HCl salt of the starting material.

-

Reaction : Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor by TLC.

-

Work-up and Purification : Perform an aqueous work-up and purification as described in Pathway 1.

Pathway 3: Three-Component Synthesis from Pyridine-N-Oxide

A more modern approach involves the coupling of an activated pyridine-N-oxide with a Meldrum's acid derivative, which serves as a robust carbanion equivalent.[6] This method is highly versatile and allows for the synthesis of various substituted pyridylacetic esters.

Mechanistic Rationale

Pyridine-N-oxide is activated with an electrophile (e.g., tosyl chloride), making the C4 position susceptible to nucleophilic attack by the enolate of a Meldrum's acid derivative. The resulting intermediate can then undergo ring-opening with an alcohol (in this case, tert-butanol with a base like potassium tert-butoxide) to yield the desired ester after decarboxylation.[6]

Experimental Protocol (Adapted from Procter et al.[6])

-

Activation and Substitution : To a solution of pyridine-N-oxide (1.1 eq) and 5,5-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 1.0 eq) in ethyl acetate (~0.2 M), add triethylamine (2.1 eq). Cool the mixture to 0 °C and add tosyl chloride (1.1 eq) portion-wise. Stir the reaction overnight at room temperature.

-

Solvent Removal : Remove the solvent under reduced pressure.

-

Ester Formation : Dissolve the crude residue in anhydrous THF (~0.4 M). Add a solution of potassium tert-butoxide (2.2 eq) in tert-butanol. Stir at room temperature for 2-6 hours.

-

Work-up and Purification : Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Perform a standard aqueous work-up and silica gel chromatography as detailed in the previous methods to isolate the product.

Comparative Analysis of Synthesis Pathways

The optimal choice of pathway depends heavily on the specific requirements of the synthesis.

| Parameter | Pathway 1: Direct Esterification | Pathway 2: Acyl Chloride | Pathway 3: Three-Component |

| Number of Steps | 1 | 2 | 1 (pot) / 2 (steps) |

| Typical Yields | Moderate (40-60%)[5] | High (70-90%) | Good (50-65%)[6] |

| Scalability | Moderate; requires large excess of alcohol. | Excellent; well-established and reliable. | Good; but may be costly on large scale. |

| Reagent Hazards | (Boc)₂O is a mild irritant. | SOCl₂ is highly corrosive and toxic. | Tosyl chloride is a sensitizer. |

| Key Advantages | Atom economical; fewer steps. | High yielding; reliable and predictable. | Versatile; allows for diverse analogs. |

| Key Disadvantages | Risk of side reactions; moderate yields. | Requires handling of hazardous reagents. | More complex starting materials. |

Conclusion

The synthesis of this compound can be successfully achieved through several distinct strategic pathways. For high-yield, reliable, and scalable production, the Acyl Chloride Pathway (Pathway 2) is often the method of choice in industrial and academic settings, despite the need to handle corrosive reagents. For smaller-scale synthesis where atom economy and milder conditions are prioritized, the Direct Esterification using DMAP catalysis (Pathway 1) presents a viable alternative. Finally, the Three-Component Coupling (Pathway 3) offers a modern and flexible entry point for medicinal chemists interested in generating a library of related pyridylacetic acid derivatives. The ultimate selection should be guided by a careful evaluation of the scale, safety considerations, and overall goals of the research program.

References

-

Jin, J.-Z., & Sun, N.-B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(9), 4891-4893. Retrieved from [Link]

-

PrepChem.com. Preparation of tert-butyl acetate. Retrieved from [Link]

-

MDPI. (2024, September 12). 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. Molecules, 29(18), 4212. Retrieved from [Link]

-

Organic Syntheses. Acetic acid, tert-butyl ester. Coll. Vol. 3, p.141 (1955); Vol. 23, p.13 (1943). Retrieved from [Link]

-

Dalvie, D. K., et al. (2005). Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats. Drug Metabolism and Disposition, 33(7), 953-963. Retrieved from [Link]

-

ResearchGate. (2015). A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. Tetrahedron, 71(37), 6545-6550. Retrieved from [Link]

-

ACS Publications. (2018). Synthesis of Oxasilolanes by TBAT-Catalyzed Hydroxyl-Directed Hydrosilylation. The Journal of Organic Chemistry, 83(17), 10329-10340. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Retrieved from [Link]

-

Pye, A. R., & Procter, D. J. (2020). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 85(21), 14036–14044. Retrieved from [Link]

-

Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Coll. Vol. 6, p.394 (1988); Vol. 58, p.43 (1978). Retrieved from [Link]

-

MDPI. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4642. Retrieved from [Link]

-

ResearchGate. (2007). Reaction Kinetics of Tert-Butanol Esterification. Chemical Engineering & Technology, 30(6), 766-772. Retrieved from [Link]

- Google Patents. (2002). Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst. US6420596B1.

-

ResearchGate. (2006). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Synthetic Communications, 36(23), 3573-3579. Retrieved from [Link]

Sources

- 1. Buy this compound | 79757-20-3 [smolecule.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to tert-Butyl 2-(pyridin-4-yl)acetate: A Profile of Reactivity and Application

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, heterocyclic compounds form the backbone of a vast array of functional molecules. Among these, pyridine derivatives hold a place of prominence due to their presence in numerous natural products and pharmaceuticals.[1][2] tert-Butyl 2-(pyridin-4-yl)acetate is a bifunctional reagent that has emerged as a particularly valuable building block. Its structure marries the nucleophilic and coordinating properties of the pyridine ring with a sterically hindered ester group that offers both stability and opportunities for selective deprotection.[3] This guide provides an in-depth exploration of the reactivity profile of this compound, offering insights into its synthetic utility for researchers, scientists, and professionals in drug development.

The strategic placement of the tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality, allowing for a wide range of transformations to be performed on the pyridine ring and the α-methylene position without premature cleavage.[3] Understanding the nuanced reactivity of this molecule is key to unlocking its full potential in the synthesis of complex molecular architectures.

Caption: Simplified mechanism of acid-catalyzed hydrolysis of the tert-butyl ester.

-

Transesterification: While less common due to the stability of the tert-butyl ester, transesterification can be achieved under specific, typically harsh, acidic conditions with a large excess of another alcohol.

-

Amidation: Direct amidation of the tert-butyl ester is generally not feasible. A more practical approach involves the initial hydrolysis to the carboxylic acid, followed by standard amide coupling reactions (e.g., using EDC, HATU).

Reactivity of the Pyridine Ring

The nitrogen atom of the pyridine ring is nucleophilic and can undergo a variety of transformations.

-

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides to form the corresponding pyridinium salts. This modification can significantly alter the electronic properties and solubility of the molecule.

-

N-Oxidation: Oxidation of the pyridine nitrogen with reagents such as m-chloroperoxybenzoic acid (mCPBA) yields the corresponding N-oxide. This transformation can be useful for directing subsequent electrophilic aromatic substitution reactions.

-

Coordination to Metals: The lone pair of electrons on the pyridine nitrogen allows it to act as a ligand, coordinating to various metal centers. This property is exploited in the design of metal complexes for catalysis and medicinal applications.

[3]#### 3. Reactivity of the α-Methylene Group

The protons on the methylene carbon adjacent to the carbonyl group are acidic and can be removed by a strong base to form an enolate.

-

Enolate Formation and Alkylation: Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) generates the corresponding enolate. T[4]his enolate can then be trapped with various electrophiles, such as alkyl halides, to introduce substituents at the α-position.

-

Condensation Reactions: The enolate can also participate in condensation reactions, such as the aldol or Claisen condensations, to form new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions

While the synthesis of this compound can be achieved via palladium catalysis, the molecule itself can also serve as a substrate in further cross-coupling reactions, particularly if the pyridine ring is functionalized with a halide. Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.

[5][6][7]### Applications in Synthesis

The unique reactivity profile of this compound makes it a valuable intermediate in the synthesis of a variety of target molecules, including:

-

Pharmaceutical Ingredients: The pyridineacetic acid scaffold is found in a number of bioactive molecules. The tert-butyl ester serves as a convenient protected form during the synthesis of these compounds. *[3] Ligands for Asymmetric Catalysis: Chiral ligands incorporating the pyridine moiety are widely used in asymmetric catalysis. This compound can be a precursor for the elaboration of such ligands. *[8][9] Functional Materials: The ability of the pyridine ring to coordinate to metals and participate in intermolecular interactions makes this molecule a candidate for incorporation into functional polymers and materials.

[3]### Experimental Protocols

The following are representative, non-optimized protocols for key transformations of this compound. Appropriate safety precautions should be taken when performing these or any other chemical reactions.

Protocol 1: Acid-Catalyzed Hydrolysis to 4-Pyridylacetic Acid

Objective: To deprotect the tert-butyl ester to yield the corresponding carboxylic acid.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (approx. 0.2 M).

-

To the stirred solution, add trifluoroacetic acid (5.0 eq) dropwise at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-pyridylacetic acid.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: α-Alkylation via Enolate Formation

Objective: To introduce an alkyl group at the α-position of the ester.

Materials:

-

This compound

-

Lithium diisopropylamide (LDA) solution in THF

-

Alkyl halide (e.g., methyl iodide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask, syringe, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 eq) via syringe.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Conclusion

This compound is a versatile and strategically important building block in organic synthesis. Its reactivity is characterized by a stable yet readily cleavable ester, a nucleophilic pyridine ring, and acidic α-protons. A thorough understanding of this reactivity profile allows for its effective application in the construction of a wide range of complex and valuable molecules. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to harness the full synthetic potential of this important heterocyclic intermediate.

References

-

National Institutes of Health. (n.d.). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]

-

MDPI. (2021, August 3). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. [Link]

-

ACS Publications. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]

-

National Institutes of Health. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Reactions. [Link]

-

Beilstein Journals. (n.d.). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]

-

Organic Syntheses. (n.d.). 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. [Link]

-

Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]

-

ResearchGate. (2021, April 6). (PDF) Palladium-Catalyzed Reactions. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Acids. [Link]

Sources

- 1. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 79757-20-3 [smolecule.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]

A Spectroscopic Guide to tert-Butyl 2-(pyridin-4-yl)acetate: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl 2-(pyridin-4-yl)acetate, a valuable building block in medicinal chemistry.[1] Its structure, comprising a pyridine ring linked to a tert-butyl protected acetate group, presents a unique spectroscopic fingerprint.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the unambiguous identification and characterization of this compound.

Molecular Structure and Properties

This compound possesses the chemical formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol .[1] The molecule's architecture is centered around a pyridine ring, with a methylene bridge at the 4-position connecting to an ester functionality. The bulky tert-butyl group serves as a protecting group for the carboxylic acid, a common strategy in multi-step organic synthesis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the tert-butyl group, the methylene bridge, and the pyridine ring.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 2H | H-2, H-6 (Pyridine) |

| ~7.2 | Doublet | 2H | H-3, H-5 (Pyridine) |

| ~3.7 | Singlet | 2H | -CH₂- |

| ~1.5 | Singlet | 9H | -C(CH₃)₃ |

Interpretation:

The most upfield signal, a sharp singlet at approximately 1.5 ppm, is characteristic of the nine equivalent protons of the tert-butyl group.[1] The singlet nature of this peak is due to the absence of adjacent protons. The methylene protons, situated between the pyridine ring and the carbonyl group, appear as a singlet around 3.7 ppm.[1]

The pyridine ring protons give rise to two distinct signals in the aromatic region of the spectrum. The protons at positions 2 and 6 (alpha to the nitrogen) are deshielded due to the electronegativity of the nitrogen atom and appear as a doublet further downfield, typically around 8.5 ppm. The protons at positions 3 and 5 (beta to the nitrogen) resonate as a doublet at a more upfield position, around 7.2 ppm. The coupling between these two sets of protons results in the observed doublet splitting pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms within the molecule.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Ester) |

| ~150 | C-2, C-6 (Pyridine) |

| ~124 | C-3, C-5 (Pyridine) |

| ~145 | C-4 (Pyridine) |

| ~81 | -C (CH₃)₃ |

| ~43 | -C H₂- |

| ~28 | -C(C H₃)₃ |

Interpretation:

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 170 ppm.[1] The carbons of the pyridine ring resonate in the aromatic region, with the carbons adjacent to the nitrogen (C-2 and C-6) appearing at a lower field (~150 ppm) compared to the carbons at the 3 and 5 positions (~124 ppm).[1] The quaternary carbon of the tert-butyl group is found around 81 ppm, while the methylene carbon is observed at approximately 43 ppm.[1] The three equivalent methyl carbons of the tert-butyl group give a single signal at about 28 ppm.[1]

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band characteristic of the ester carbonyl group.

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1730 | Strong | C=O stretch (Ester) |

| ~1600, ~1560 | Medium | C=C and C=N stretches (Pyridine ring) |

| ~1250, ~1150 | Strong | C-O stretch (Ester) |

Interpretation:

The most prominent peak in the IR spectrum is the strong absorption at approximately 1730 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group.[1] The characteristic C=C and C=N stretching vibrations of the pyridine ring are observed in the 1600-1560 cm⁻¹ region. Additionally, strong bands in the 1250-1150 cm⁻¹ range correspond to the C-O stretching vibrations of the ester linkage.[1]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 193 | [M]⁺, Molecular ion |

| 137 | [M - C₄H₈]⁺ or [M - 56]⁺ |

| 92 | [C₅H₄N-CH₂]⁺ |

| 57 | [C₄H₉]⁺ |

Interpretation:

The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak ([M]⁺) at an m/z of 193, which corresponds to the molecular weight of the compound.[1] A common fragmentation pathway for tert-butyl esters is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, leading to a prominent peak at m/z 137. Another significant fragmentation involves the cleavage of the tert-butyl group as a cation, resulting in a peak at m/z 57. The fragment at m/z 92 corresponds to the pyridin-4-ylmethyl cation.

Caption: Proposed mass spectral fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. For ¹H NMR, integrate the signals to determine the relative number of protons.

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize electron ionization (EI) as the method to generate the molecular ion and fragment ions.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu) to observe the molecular ion and key fragment ions.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The data presented in this guide serve as a reliable reference for researchers working with this important synthetic intermediate, ensuring its correct identification and quality assessment in various stages of research and development.

References

Sources

An In-Depth Technical Guide to the Solubility of tert-Butyl 2-(pyridin-4-yl)acetate

This guide provides a comprehensive technical overview of the solubility characteristics of tert-Butyl 2-(pyridin-4-yl)acetate, a key building block in contemporary drug discovery and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties governing its solubility, offers a detailed experimental protocol for its determination, and discusses the practical implications for its use in research and development.

Introduction: The Significance of Solubility for a Versatile Building Block

This compound (Molecular Formula: C₁₁H₁₅NO₂, Molecular Weight: 193.24 g/mol ) is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents.[1] Its structure, featuring a protected carboxylic acid in the form of a tert-butyl ester and a nucleophilic pyridine ring, makes it a versatile intermediate. Understanding and quantifying its solubility is paramount for its effective application. Solubility dictates crucial parameters such as reaction kinetics in solution-phase synthesis, the feasibility of purification methods like crystallization, and the formulation of final active pharmaceutical ingredients (APIs). For drug development professionals, early and accurate solubility data is a cornerstone of preclinical assessment, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties Governing Solubility

The solubility of this compound is a direct consequence of its molecular architecture, which embodies both polar and non-polar characteristics. The interplay of these features, along with its basicity, dictates its behavior in various solvent systems.

Molecular Structure:

-

Pyridine Ring: The pyridine moiety introduces a polar, basic nitrogen atom capable of hydrogen bonding with protic solvents. This feature generally enhances solubility in polar solvents.

-

tert-Butyl Ester Group: The bulky, non-polar tert-butyl group contributes to the molecule's lipophilicity, favoring solubility in non-polar organic solvents. The ester linkage itself is a polar feature but is sterically hindered by the tert-butyl group.

Predicted Physicochemical Parameters:

To provide a quantitative basis for understanding its solubility, key physicochemical parameters have been predicted using established computational models.

| Parameter | Predicted Value | Method/Source | Implication for Solubility |

| pKa | 5.35 | Rowan's Free Online pKa Calculator[2] | The pyridine nitrogen is predicted to have a pKa of 5.35, making it a weak base. At pH values significantly below this pKa, the molecule will be protonated, forming a pyridinium salt which is expected to have significantly higher aqueous solubility. |

| logP | 1.85 | Molinspiration[3] | The predicted octanol-water partition coefficient (logP) of 1.85 indicates a moderate degree of lipophilicity. This suggests that while it has some affinity for non-polar environments, it is not excessively hydrophobic, aligning with its observed solubility in moderately polar organic solvents. |

Qualitative and Quantitative Solubility Profile

Based on its structure and predicted properties, a qualitative solubility profile can be established. Experimental observations confirm that this compound has limited solubility in water but is soluble in a range of organic solvents.

| Solvent Class | Representative Solvents | Predicted/Observed Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Good | The polar nature of these solvents can effectively solvate the pyridine ring and the ester group. |

| Alcohols | Methanol, Ethanol | Moderate | These protic solvents can hydrogen bond with the pyridine nitrogen, but the non-polar tert-butyl group limits miscibility. |

| Halogenated | Dichloromethane, Chloroform | Good | These solvents are effective at solvating moderately polar to non-polar compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Good | These solvents can solvate the non-polar parts of the molecule well, with THF being more effective due to its higher polarity. |

| Non-Polar | Hexanes, Toluene | Poor to Moderate | The polarity of the pyridine ring and ester group limits solubility in highly non-polar solvents. |

| Aqueous | Water | Limited | The significant non-polar character of the molecule, particularly the tert-butyl group, restricts its solubility in water at neutral pH. Solubility is expected to increase in acidic aqueous solutions. |

As of the date of this guide, specific quantitative solubility data for this compound is not widely available in the public domain. The following section provides a robust experimental protocol for determining this critical data.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The saturation shake-flask method is a globally recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4][5] The following protocol is a detailed, self-validating system designed to yield accurate and reproducible results.

Principle

An excess amount of the solid or liquid solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the undissolved and dissolved solute. After equilibration, the undissolved solute is separated by centrifugation and/or filtration, and the concentration of the dissolved solute in the clear supernatant is determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination.

Detailed Step-by-Step Protocol

-

Preparation of the Test System:

-

Add an excess of this compound to a series of glass vials (in triplicate for statistical validity). A general rule is to add approximately 5-10 mg of the compound to 1-2 mL of the solvent.

-

Precisely pipette the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, or an organic solvent) into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C for physiological relevance).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. For many compounds, 24 to 48 hours is sufficient, but this should be experimentally verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

Following equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 30 minutes) to allow for the sedimentation of larger particles.

-

Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

-

Carefully withdraw a portion of the supernatant and filter it through a chemically compatible, low-adsorption syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any fine particulate matter that could lead to an overestimation of solubility.

-

-

Analysis and Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the mobile phase to be used for HPLC analysis.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample and the calibration standards onto a calibrated HPLC system equipped with a suitable detector (e.g., UV-Vis at a wavelength where the compound has strong absorbance).

-

Calculate the concentration of the dissolved compound in the original filtered sample by applying the dilution factor to the concentration determined from the calibration curve.

-

Factors Influencing Solubility and Stability Considerations

-

pH: As a weak base, the aqueous solubility of this compound is highly pH-dependent. In acidic conditions (pH < 4), the pyridine nitrogen will be protonated, forming a more polar and thus more water-soluble pyridinium salt. Researchers should anticipate significantly higher solubility in acidic buffers compared to neutral or basic media.

-

Temperature: Solubility is generally an endothermic process, meaning it will likely increase with temperature. It is crucial to maintain and report the temperature at which solubility is determined.

-

Hydrolytic Stability: The tert-butyl ester group can be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield pyridin-4-ylacetic acid and tert-butanol. While tert-butyl esters are generally more stable to base-catalyzed hydrolysis than other alkyl esters, they are labile under strong acidic conditions. It is advisable to assess the stability of the compound in the chosen solvent system over the time course of the solubility experiment by analyzing for the appearance of degradation products via HPLC.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound, grounded in its physicochemical properties. While qualitative data suggests its utility in a range of organic solvents, the lack of public quantitative data necessitates experimental determination. The detailed shake-flask protocol provided herein offers a robust framework for researchers to generate this critical information, enabling more informed decisions in synthesis, purification, and the early stages of drug development. The predicted pKa and logP values serve as valuable guides for anticipating its behavior, particularly the significant influence of pH on its aqueous solubility.

References

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

-

Rowan's Free Online pKa Calculator. (n.d.). Retrieved from [Link]

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

Sources

A Technical Guide to the Research Applications of tert-Butyl 2-(pyridin-4-yl)acetate

This guide provides an in-depth exploration of tert-Butyl 2-(pyridin-4-yl)acetate, a versatile heterocyclic building block, and its significant potential in various research and development sectors. This document is intended for researchers, medicinal chemists, and materials scientists, offering a comprehensive overview of its synthesis, reactivity, and key applications, supported by detailed experimental protocols and mechanistic insights.

Introduction: Unveiling a Versatile Pyridine Derivative

This compound, with the CAS number 79757-20-3, is a pyridine derivative featuring a tert-butyl ester protecting group. This structural combination imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis. The pyridine ring serves as a key pharmacophore in numerous biologically active compounds and a versatile ligand in coordination chemistry. The tert-butyl ester provides a sterically hindered and acid-labile protecting group for the carboxylic acid functionality, allowing for selective deprotection under specific conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 79757-20-3 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~280 °C (predicted) |

| Solubility | Soluble in most organic solvents |

Synthesis of this compound: Key Methodologies

Several synthetic routes are available for the preparation of this compound, each with its own advantages depending on the desired scale and available starting materials.

Fischer-Speier Esterification of Pyridin-4-ylacetic Acid

This classical method involves the direct esterification of pyridin-4-ylacetic acid with tert-butanol in the presence of an acid catalyst. The reaction is driven to completion by removing water, often through azeotropic distillation.

Caption: Fischer-Speier Esterification of Pyridin-4-ylacetic Acid.

Experimental Protocol 1: Fischer-Speier Esterification

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add pyridin-4-ylacetic acid (1.0 eq.), tert-butanol (3.0 eq.), and toluene (as the azeotroping solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.[1][2][3]

Palladium-Catalyzed Heck Reaction

A modern and efficient approach involves the palladium-catalyzed coupling of 4-bromopyridine with tert-butyl acrylate. This method offers good yields and functional group tolerance.[4]

Caption: Heck Reaction for the synthesis of this compound.

Experimental Protocol 2: Heck Reaction

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-bromopyridine (1.0 eq.), palladium(II) acetate (0.01-0.05 eq.), a suitable phosphine ligand such as tri(tert-butyl)phosphine (0.02-0.10 eq.), and a base like cesium carbonate (1.5-2.0 eq.).

-

Add anhydrous dioxane or another suitable solvent, followed by tert-butyl acrylate (1.2-1.5 eq.).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired product.[4][5]

Applications in Medicinal Chemistry

The pyridine moiety is a well-established pharmacophore, and this compound serves as a versatile starting material for the synthesis of various biologically active molecules.[6]

Synthesis of Acetylcholinesterase (AChE) Inhibitors

Derivatives of pyridin-4-ylacetic acid have shown promise as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[7] The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of potential inhibitors.[8][9][10]

Caption: General workflow for the synthesis of AChE inhibitors.

Experimental Protocol 3: Synthesis of a Pyridin-4-ylacetamide Derivative

-

Hydrolysis of the tert-Butyl Ester: Dissolve this compound (1.0 eq.) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir the solution at room temperature for 2-4 hours. Remove the solvents under reduced pressure to obtain pyridin-4-ylacetic acid trifluoroacetate salt.[11][12]

-

Amide Coupling: To a solution of pyridin-4-ylacetic acid (1.0 eq.) in an anhydrous aprotic solvent like DMF, add a coupling agent such as HATU (1.1 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture for 15 minutes at room temperature. Add the desired amine (1.0 eq.) and continue stirring for 12-24 hours.[13][14][15]

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Development of Antimicrobial Agents

The pyridine scaffold is also present in numerous antimicrobial agents.[6][16][17] By modifying the pyridin-4-ylacetic acid backbone, novel compounds with potential antibacterial and antifungal activities can be synthesized and evaluated.

Table 2: Examples of Antimicrobial Activity of Pyridine Derivatives

| Compound Class | Target Organism | Reported Activity |

| Pyridin-4-ylacetamides | Staphylococcus aureus, Escherichia coli | Moderate to good antibacterial activity |

| Pyridine-Thiophene Hybrids | Gram-positive and Gram-negative bacteria | Broad-spectrum antimicrobial effects |

| Pyridinium Salts | Various bacteria and fungi | Potent antimicrobial properties |

Coordination Chemistry and Catalysis

The nitrogen atom of the pyridine ring in this compound can coordinate to various metal centers, making it a valuable ligand precursor for the synthesis of metal complexes. These complexes can find applications in catalysis.[18][19][20][21]

Synthesis of Palladium(II) Complexes

Palladium complexes bearing pyridine-based ligands are widely used as catalysts in cross-coupling reactions.[6] The ester group can be further functionalized to create multidentate ligands.

Caption: Synthesis of a Palladium(II)-Pyridine Complex.

Experimental Protocol 4: Synthesis of a Palladium(II) Complex

-

Dissolve the palladium(II) precursor, such as bis(acetonitrile)dichloropalladium(II), in a suitable solvent like dichloromethane or acetonitrile.

-

Add a solution of this compound (2.0 eq.) in the same solvent to the palladium solution.

-

Stir the reaction mixture at room temperature for several hours.

-

The resulting complex may precipitate from the solution or can be isolated by removal of the solvent under reduced pressure.

-

The solid product can be washed with a non-coordinating solvent (e.g., hexane) and dried under vacuum.[18][19]

Catalytic Applications

The synthesized palladium complexes can be evaluated as pre-catalysts in various cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. The electronic and steric properties of the ligand can influence the catalytic activity and selectivity.[6]

Applications in Materials Science

Pyridine-containing polymers have gained attention for their potential applications in various fields, including as anion exchange membranes and for their optical and electronic properties.[22][23][24][25] this compound can be utilized as a monomer or a precursor to functionalized monomers for the synthesis of such polymers.

Synthesis of Functional Polymers

The tert-butyl ester group can be hydrolyzed to the carboxylic acid, which can then be converted into a polymerizable group, such as an acrylate or a styrenic monomer. Alternatively, the pyridine nitrogen can be quaternized to introduce cationic charges into the polymer backbone.

Caption: General strategy for the synthesis of pyridine-functionalized polymers.

Conclusion

This compound is a highly valuable and versatile building block with broad applications in scientific research. Its unique combination of a reactive pyridine ring and a protected carboxylic acid functionality makes it an ideal starting material for the synthesis of a wide range of target molecules, from potential therapeutic agents to advanced materials. This guide has provided a comprehensive overview of its synthesis and key applications, along with detailed experimental protocols to facilitate its use in the laboratory. The continued exploration of this compound is expected to lead to further innovations in drug discovery, catalysis, and materials science.

References

- BenchChem. (2025). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.

- New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggreg

- Uriel Maldonado-Ortega, et al.

- Hilaris Publisher.

- Puckett, W. E. (1983). Synthesis and Characterization of Novel Pyridine and Dipyridine Metallocyclic Palladium Complexes. LSU Scholarly Repository.

- Synthesis and characterization of soluble pyridinium-containing copolyimides. (2024). RSC Advances.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PubMed Central.

- Pyridine-based polymers and derivatives: Synthesis and applic

- Recent developments in the synthesis of acetylcholinesterase inhibitors. (n.d.). Semantic Scholar.

- Design, synthesis and evaluation of 4-pyridinyithiazole-2-amines as acetylcholinesterase inhibitors. (2025).

- Hydrolysis of tert-butyl esters present in N-protected amino acids. (n.d.).

- Determination and Characterization of New Palladium Complexes and Study of their Properties. (n.d.).

- 22.

- Synthesis, characterization, and solubility behavior of polysiloxanes with 4-(dialkylamino)pyridine functions. (n.d.). Macromolecules.

- Acetic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.).

- Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. (n.d.). PubMed Central.

- Regioselective synthesis of 4-functionalized pyridines. (2023).

- Attaby, F. A., Elneairy, M. A., & Elsayed, M. S. (1999).

- NHUNG, B. T. H., et al. (2024). Structures and Acetylcholinesterase Inhibition Abilities of some Derivatives Bearing (Pyridin-2-yl)tetrazole Scaffold.

- [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]] - Organic Syntheses Procedure*. (n.d.).

- Design, synthesis and evaluation of 4-pyridinyithiazole-2-amines as acetylcholinesterase inhibitors. (2025).

- Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. (n.d.). PubMed Central.

- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). PubMed Central.

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).

- Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11.

- Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2025).

- Fischer Esterification-Typical Procedures. (2024). OperaChem.

- Amide Synthesis. (n.d.). Fisher Scientific.

- Synthesis of cationic poly(4-vinylpyridine)-functionalized colloidal particles by emulsion polymerization with reactive block copolymer for protein adsorption. (2012). PubMed.

- Fischer Esterific

- Heck reaction between 4-bromobenzaldehyde and n-butyl acry- late using compounds 4 and 5 as catalysts. (n.d.).

- Synthesis of pyridine-4-carboxylic acid. (n.d.). PrepChem.com.

- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.

- Patel, N. B., & Agravat, S. N. (2009). SYNTHESIS AND ANTIMICROBIAL STUDIES OF NEW PYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 45(11), 1343-1352.

- Palladium(II)-Stabilized Pyridine-2-Diazotates: Synthesis, Structural Characterization, and Cytotoxicity Studies. (2018). PubMed.

- Pyridine synthesis. (n.d.). Organic Chemistry Portal.

- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).

- Heck Reaction—St

- Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. (2023).

- A magnetic porous organic polymer: catalytic application in the synthesis of hybrid pyridines with indole, triazole and sulfonamide moieties. (2022). RSC Publishing.

- BenchChem. (2025). Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis.

- 4-selective functionalization of pyridine. (n.d.). American Chemical Society.

- (PDF) A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. (2025).

- Tert-butyl 2-(pyridin-4-yl)

- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PubMed Central.

- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.

- Organic Chemistry Laboratory: Report 8: Fischer Ester Synthesis | PDF. (n.d.). Scribd.

- Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journals.

- (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. (2025).

- US3644377A - Process for the preparation of (4-pyridylthio)acetic acid. (n.d.).

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent developments in the synthesis of acetylcholinesterase inhibitors. | Semantic Scholar [semanticscholar.org]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. portal.amelica.org [portal.amelica.org]

- 13. Amide Synthesis [fishersci.co.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. growingscience.com [growingscience.com]

- 16. Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. "Synthesis and Characterization of Novel Pyridine and Dipyridine Metall" by Wallace Earl Puckett [repository.lsu.edu]

- 19. Determination and Characterization of New Palladium Complexes and Study of their Properties – Material Science Research India [materialsciencejournal.org]

- 20. Palladium(II)-Stabilized Pyridine-2-Diazotates: Synthesis, Structural Characterization, and Cytotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. arkat-usa.org [arkat-usa.org]

- 23. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives | MDPI [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis of cationic poly(4-vinylpyridine)-functionalized colloidal particles by emulsion polymerization with reactive block copolymer for protein adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of tert-Butyl 2-(pyridin-4-yl)acetate and its derivatives

An In-depth Technical Guide

The Pyridin-4-ylacetate Scaffold: A Privileged Core in Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in FDA-approved drugs and its ability to engage in meaningful interactions with a wide array of biological targets.[1][2][3][4] This guide focuses on the tert-butyl 2-(pyridin-4-yl)acetate moiety and its derivatives, a chemical class that leverages the versatile pyridine core. We will explore the synthesis, diverse biological activities, and structure-activity relationships of these compounds. The tert-butyl ester often serves as a prodrug, which upon in-vivo hydrolysis, unmasks the pyridin-4-ylacetic acid, the putative active species. This scaffold has demonstrated significant potential in developing novel therapeutics, particularly in oncology, infectious diseases, and neurodegenerative disorders, by targeting key enzymes and cellular pathways.[5][6][7][8]

Introduction to the Pyridin-4-ylacetate Scaffold

The pyridine heterocycle is the second most common nitrogen-containing ring system found in drugs approved by the U.S. Food and Drug Administration (FDA).[1][9] Its popularity stems from several key physicochemical properties:

-

Hydrogen Bonding: The nitrogen atom's lone pair of electrons acts as a potent hydrogen bond acceptor, facilitating strong interactions with biological receptors.[4]

-

Aromaticity: The stable aromatic system allows it to participate in π-π stacking interactions.

-

Solubility and Stability: The pyridine motif can enhance the aqueous solubility and metabolic stability of a drug candidate.[4][10]

-

Synthetic Versatility: The ring can be readily functionalized at various positions, allowing for fine-tuning of steric and electronic properties to optimize potency and selectivity.

The specific compound, This compound , serves as an excellent starting point for chemical library synthesis. The tert-butyl ester group is a common protecting group for the carboxylic acid. In a biological context, this ester can be readily cleaved by esterase enzymes present in the body to release pyridin-4-ylacetic acid, making the parent compound a prodrug.[7][11] This unmasked carboxylic acid can then serve as a key interaction point with a biological target or act as a handle for further synthetic elaboration.

General Synthetic Strategies

The this compound core is a versatile building block accessible through several established synthetic routes.[7] Its synthesis allows for the subsequent creation of diverse derivatives for biological screening.

Two common approaches include:

-

Heck Reaction: A palladium-catalyzed coupling between 4-bromopyridine and tert-butyl acrylate provides an efficient route to the core structure.[7]

-

Nucleophilic Substitution: The reaction of 4-pyridylmethanol with tert-butyl acetate in the presence of a Lewis acid catalyst is another viable method.[7]

Once synthesized, the core can be modified. The ester can be hydrolyzed to the carboxylic acid, which is then coupled with various amines to form amides, or the pyridine ring itself can be subjected to further reactions.

Caption: General synthetic workflow for producing pyridin-4-ylacetate derivatives.

Key Biological Activities & Mechanisms of Action

Derivatives of the pyridin-4-ylacetate scaffold have demonstrated a remarkable breadth of biological activities.

Anticancer Activity

The pyridine nucleus is a core component of numerous anticancer agents.[5][12] Derivatives have shown potent activity against a range of cancer cell lines by targeting various critical pathways.

Mechanisms of Action:

-

Kinase Inhibition: Several pyridine-urea derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in tumor angiogenesis.[13] By blocking this pathway, these compounds can stifle the growth of new blood vessels that tumors need to survive.

-

Tubulin Polymerization Inhibition: Some pyridine-bridged analogues act as vascular disrupting agents by binding to the colchicine site on tubulin.[14] This prevents the formation of the microtubule cytoskeleton, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14][15]

-

Induction of Apoptosis: Certain anticancer pyridines have been shown to upregulate pro-apoptotic proteins like p53 and JNK, pushing cancer cells towards programmed cell death.[15]

Table 1: In Vitro Antiproliferative Activity of Representative Pyridine Derivatives